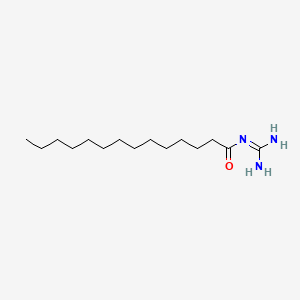

N-Amidinomyristamide

Description

Structure

3D Structure

Properties

CAS No. |

94087-65-7 |

|---|---|

Molecular Formula |

C15H31N3O |

Molecular Weight |

269.43 g/mol |

IUPAC Name |

N-(diaminomethylidene)tetradecanamide |

InChI |

InChI=1S/C15H31N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(19)18-15(16)17/h2-13H2,1H3,(H4,16,17,18,19) |

InChI Key |

MQQHKNPPDJSRCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)N=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies for N Amidinomyristamide and Its Structural Analogues

Established Synthetic Pathways for Amidine Formation Relevant to N-Amidinomyristamide

The synthesis of the this compound core structure can be approached through several established routes, primarily focusing on the efficient formation of the N-acylamidine moiety. These methods range from traditional transformations of amide precursors to more modern multicomponent reactions.

Classical Amide-to-Amidine Transformation Strategies

A primary and well-established method for synthesizing amidines involves the activation of a corresponding amide precursor. For this compound, this would commence with myristamide. The core principle of this strategy is to convert the amide's carbonyl oxygen into a better leaving group, thereby facilitating a nucleophilic attack by an amine or ammonia (B1221849).

One effective method utilizes trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like pyridine. researchgate.netresearchgate.net The amide oxygen attacks the highly electrophilic sulfur atom of Tf₂O, forming a potent intermediate. Subsequent addition of ammonia or a primary amine leads to the displacement of the activated oxygen group and formation of the desired amidine. researchgate.net This process is versatile, allowing for the synthesis of various disubstituted and trisubstituted amidines. researchgate.net

Another classical approach is the Pinner reaction, which, while starting from a nitrile, is a cornerstone of amidine synthesis. nih.govorganic-chemistry.org In the context of this compound, the synthesis would begin with myristonitrile. The nitrile is treated with an alcohol, such as ethanol, under anhydrous acidic conditions (typically using HCl gas) to form a stable imidate ester hydrochloride salt. nih.gov This intermediate, known as a Pinner salt, is then isolated and reacted with ammonia to yield the final amidine. A significant limitation of this method is the stringent requirement for anhydrous conditions to prevent hydrolysis of the intermediate back to an ester. nih.gov

| Method | Starting Material | Key Reagents | Intermediate | Key Features |

| Amide Activation | Myristamide | 1. Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine2. Ammonia/Amine | Activated O-triflyl imidate | Versatile for producing substituted amidines. researchgate.netresearchgate.net |

| Pinner Reaction | Myristonitrile | 1. Ethanol, HCl (anhydrous)2. Ammonia | Imidate ester (Pinner salt) | Classic, reliable method; requires strict exclusion of water. nih.gov |

Alternative Synthetic Routes for this compound Core Structure

Beyond classical transformations, contemporary organic synthesis offers several alternative pathways to the N-acylamidine core. Multicomponent reactions (MCRs) are particularly attractive as they allow for the rapid construction of complex molecules from simple precursors in a single step, often with high atom economy. organic-chemistry.orgacs.org

A copper-catalyzed multicomponent reaction provides a direct route to N-acyl amidines. acs.org This strategy could involve the reaction of a myristoyl precursor, such as a myristoyl-containing dioxazolone, with an amine in the presence of a copper(I) iodide (CuI) catalyst. This method is notable for its practicality and for representing a novel approach to C–N bond formation. acs.org

Other metal-free multicomponent reactions have also been developed. One such approach involves the reaction of nitroalkene derivatives with dibromo amides and amines, which proceeds through a C-C bond cleavage to construct the N-acyl amidine framework. organic-chemistry.org This allows for the creation of amidine structures with significant diversity and complexity from readily available starting materials. organic-chemistry.org Furthermore, direct condensation reactions of amides with other functional groups, such as sulfonamides, facilitated by reagents like Tf₂O, can yield N-acyl-N'-sulfonyl amidines, showcasing the modularity of modern synthetic methods. researchgate.net

Design and Synthesis of this compound Derivatives and Probes

The synthesis of derivatives and probes of this compound is crucial for its use in chemical biology and medicinal chemistry. These modifications are strategically designed to study biological interactions, track metabolic pathways, or alter physicochemical properties.

Strategic Modifications of the Myristoyl Moiety

The long, saturated myristoyl chain is a key feature of the molecule, and its modification can yield valuable molecular tools. These modifications often involve synthesizing the this compound analogue from a pre-functionalized myristic acid derivative.

Common strategies include:

Introduction of Unsaturation: Replacing the myristoyl group with an oleoyl (B10858665) or linoleoyl chain can alter the molecule's physical properties and its interactions within lipid membranes.

Chain Length Variation: Using fatty acid precursors with shorter (e.g., lauric) or longer (e.g., palmitic) alkyl chains allows for the systematic study of how chain length affects biological activity.

Derivatization of the Amidine Functional Group

The amidine group itself offers sites for derivatization, primarily on its nitrogen atoms. The synthetic methods described in section 2.1 can be readily adapted to install various substituents.

N-Substitution: By using a primary or secondary amine instead of ammonia in the final step of an amide activation or Pinner synthesis, N-substituted and N,N'-disubstituted amidines can be generated. nih.govnih.gov This allows for the introduction of a wide array of functional groups, including alkyl, aryl, and heterocyclic moieties, to probe structure-activity relationships.

N-Acylation/N-Sulfonylation: As an extension, N-acyl or N-sulfonyl groups can be attached to the amidine nitrogen. researchgate.netresearchgate.net For instance, reacting an N-acyl amidine with hydroxylamine (B1172632) can lead to the formation of an amidoxime, a different functional group with distinct chemical properties. rsc.org

Incorporation of Bioconjugatable Tags and Reporter Groups

To visualize and study the behavior of this compound in biological systems, it can be functionalized with various tags and reporter groups. These tags are typically appended to the molecule through a stable linker, often at the terminus of the myristoyl chain to minimize steric hindrance. nih.gov

The chemical reporter strategy involves metabolically incorporating a lipid precursor that bears a small, abiotic chemical tag, such as an alkyne or azide. chimia.ch This tagged molecule is then detected by linking it to a probe, commonly a fluorophore, via a bioorthogonal reaction. chimia.ch This allows for the localization of the lipid within cells. Photocaged lipids represent another advanced tool, where a photosensitive group masks a key functional part of the molecule. chimia.chnih.gov A flash of light removes the "cage," releasing the active lipid with high temporal and spatial control. chimia.ch

| Tag/Reporter Group | Type | Incorporation Method | Application |

| Azide/Alkyne | Bioorthogonal Handle | Synthesis from ω-functionalized myristic acid. | Covalent labeling with fluorescent probes or biotin (B1667282) via Click Chemistry. chimia.ch |

| Fluorophores (e.g., FITC) | Fluorescent Reporter | Direct conjugation or via bioorthogonal ligation. | Direct visualization of molecular localization and trafficking in cells. biorxiv.org |

| Photocages (e.g., Coumarin) | Photo-releasable Group | Covalent attachment to a key functional group. | Spatiotemporal control over the release of the active molecule. chimia.chnih.gov |

| SNAP-tag Ligands (e.g., Benzylguanine) | Protein Tagging Ligand | Synthesis of a lipid-benzylguanine conjugate. | Covalent attachment to SNAP-tag fusion proteins for targeted studies. avantiresearch.com |

Structure Activity Relationship Sar Studies of N Amidinomyristamide and Its Analogues

Systematic Analysis of Structural Determinants for Biological Activity

The biological profile of N-Amidinomyristamide is intrinsically linked to its unique chemical architecture, which combines a highly basic amidine group with a long, lipophilic alkyl chain derived from myristic acid. Systematic analysis of analogues has revealed that both of these components are critical for its interactions with biological targets. The general structure of N-acyl amidines has been a scaffold of interest in the development of various therapeutic agents, including those with anticancer and anti-inflammatory properties. researchgate.net

Research into related long-chain amidine-based compounds, such as sphingosine (B13886) kinase inhibitors, has provided valuable insights that can be extrapolated to understand the SAR of this compound. nih.gov In these studies, modifications to both the amidine head group and the alkyl tail have led to significant changes in biological potency, highlighting a delicate balance between the hydrophilic and hydrophobic regions of the molecule.

A systematic approach to understanding these determinants often involves the synthesis and evaluation of a series of analogues where specific parts of the molecule are altered. For instance, the amide linkage, the length and branching of the alkyl chain, and substitutions on the amidine group are all key points of modification. The data gathered from these modifications help to build a comprehensive picture of the structural requirements for optimal activity.

Elucidation of the Role of the Amidine Moiety in Target Interaction

The amidine group, -C(=NH)NH₂, is a cornerstone of this compound's biological activity. As a strong basic functional group, it is typically protonated at physiological pH, carrying a positive charge that can engage in crucial electrostatic interactions and hydrogen bonding with biological targets. rsc.org This charged nature is often vital for anchoring the molecule within the binding site of an enzyme or receptor.

Studies on other amidine-containing compounds have demonstrated that this moiety is frequently involved in forming key interactions with negatively charged amino acid residues, such as aspartate and glutamate, within protein binding pockets. nih.gov The ability of the amidine group to form multiple hydrogen bonds further stabilizes the ligand-target complex. For example, in the context of kinase inhibition, the basicity of the amidine was found to be critical for recognizing and inhibiting the enzyme. nih.gov To illustrate the importance of the amidine functionality, SAR studies often compare the activity of the parent amidine compound with analogues where the amidine is replaced by less basic groups, such as a primary amide or a carboxylic acid. These substitutions typically lead to a dramatic loss of activity, confirming the essential role of the amidine's charge and hydrogen bonding capacity. nih.gov

Furthermore, the geometry of the amidine group and its substituents can influence binding affinity. The planarity of the protonated amidine allows for favorable stacking interactions, while substitutions on the nitrogen atoms can modulate basicity and introduce steric constraints that affect target selectivity.

Influence of Alkyl Chain Length and Branching on Molecular Interactions

In studies of related long-chain amidine-based inhibitors, a clear relationship between alkyl chain length and biological activity has been established. Potency often increases with chain length up to an optimal point, after which it tends to decrease. This "cutoff effect" is thought to be due to the specific dimensions of the hydrophobic binding pocket of the target protein. For instance, in a series of sphingosine kinase inhibitors, activity increased up to a 12-carbon chain, while analogues with 14 (myristoyl) and 16-carbon chains showed a significant drop in inhibitory activity, suggesting the binding pocket could not accommodate the longer chains. nih.gov

Conversely, in other systems, longer alkyl chains can enhance activity by increasing the lipophilicity of the compound, which can facilitate membrane permeability and access to intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.

The effect of alkyl chain branching has also been investigated. Introducing branches, such as isopropyl or cyclopropyl (B3062369) groups, can provide greater steric bulk, which may lead to more specific interactions within a binding pocket. nih.gov Branching can also influence the compound's metabolic stability and pharmacokinetic properties.

| Compound | Alkyl Chain Length | SphK1 Ki (nM) | SphK2 Ki (nM) |

|---|---|---|---|

| Analogue 1 | 10 | 180 | 120 |

| Analogue 2 (23) | 12 | 30 | 50 |

| Analogue 3 (24) | 14 | 350 | 420 |

| Analogue 4 (25) | 16 | >1000 | >1000 |

Stereochemical Effects on Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on the biological activity of a drug molecule. Chiral centers within a molecule can lead to the existence of enantiomers and diastereomers, which, despite having the same chemical formula, can exhibit vastly different pharmacological and toxicological profiles. nih.govmdpi.com

In the context of this compound analogues, the introduction of chiral centers, for example through branching in the alkyl chain or modifications to the linker between the amidine and acyl groups, would necessitate an evaluation of the stereochemical effects on activity. In a study of related amidine-based inhibitors, the inversion of a stereocenter in the linker region was achieved, allowing for a direct comparison of the R and S enantiomers. nih.gov Such studies are critical to determine if a biological target has a stereospecific preference for one enantiomer over the other.

Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. Therefore, understanding the stereochemical requirements for target binding is a key aspect of rational drug design and can lead to the development of single-enantiomer drugs with improved therapeutic indices.

| Compound Analogue | Stereoconfiguration | Receptor Binding Affinity (Kd, nM) |

|---|---|---|

| Racemic Mixture | R/S | 50 |

| Enantiomer A | R | 25 |

| Enantiomer B | S | 250 |

Development of Predictive SAR Models for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to formalize the SAR by establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For this compound scaffolds, the development of predictive QSAR models can accelerate the drug discovery process by enabling the virtual screening of large compound libraries and prioritizing the synthesis of the most promising candidates. nih.gov

The process of developing a QSAR model begins with a dataset of this compound analogues with experimentally determined biological activities. mdpi.com For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., partial charges on atoms). acs.org

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are then employed to build a mathematical model that relates the descriptors to the observed biological activity. nih.gov A robust QSAR model should not only fit the existing data well but also have high predictive power for new, untested compounds. The predictive ability of a QSAR model is typically assessed through rigorous internal and external validation techniques. iajps.com

For this compound scaffolds, QSAR models could help to identify the optimal balance between the hydrophobicity of the alkyl chain and the electronic properties of the amidine group for a specific biological target. These models can provide quantitative insights into the SAR, guiding the design of new analogues with enhanced potency and selectivity.

Mechanistic Investigations of N Amidinomyristamide at the Molecular and Cellular Level

Investigation of N-Amidinomyristamide as a Potential N-Myristoyltransferase (NMT) Ligand

Interaction with Myristoylation Pathways in Cellular Contexts

To provide context on the general scientific concepts mentioned in the outline, the following is a brief overview of these areas of research.

General Concepts in Molecular and Cellular Pharmacology

Muscarinic Receptors and Their Modulation

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a class of G protein-coupled receptors that are activated by the neurotransmitter acetylcholine. mdpi.com They are crucial for mediating a wide range of physiological functions in the central and peripheral nervous systems. mdpi.com

Ligand-Receptor Binding Kinetics and Thermodynamics: The interaction between a ligand (like a potential drug) and a receptor is characterized by its kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding). nih.govnih.gov These parameters determine the affinity of the ligand for the receptor and the duration of its effect. nih.gov

Downstream Signaling and Phosphoinositide Metabolism: Upon activation, muscarinic receptors trigger intracellular signaling cascades. For example, some subtypes couple to Gq proteins, which activate phospholipase C. This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This process, known as phosphoinositide metabolism, leads to the mobilization of intracellular calcium and the activation of protein kinase C, influencing various cellular responses. nih.gov

Receptor Subtype Selectivity and Allosteric Modulation: There are five subtypes of muscarinic receptors (M1-M5), and developing drugs that selectively target one subtype is a major goal in pharmacology to achieve specific therapeutic effects with fewer side effects. nih.govmdpi.com Allosteric modulators are compounds that bind to a site on the receptor different from the primary (orthosteric) binding site of the endogenous ligand. nih.govwikipedia.org These modulators can enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to its natural agonist, offering a more nuanced way to control receptor activity. nih.govwikipedia.orgnih.gov

N-Myristoyltransferase (NMT) as a Therapeutic Target

N-Myristoyltransferase (NMT) is an enzyme that attaches a 14-carbon fatty acid, myristate, to the N-terminal glycine (B1666218) of a wide range of proteins—a process called N-myristoylation. frontiersin.orgnih.gov

Enzyme Inhibition: This modification is critical for the proper function and localization of many proteins involved in cellular signaling, including proteins implicated in cancer and infectious diseases. mdpi.comresearchgate.net Therefore, NMT is considered a promising therapeutic target, and researchers are actively searching for potent and selective NMT inhibitors. mdpi.comddg-pharmfac.netnih.gov In vitro studies are essential to determine if a compound can inhibit or activate the enzyme directly. nih.gov

Myristoylation Pathways in Cellular Contexts: N-myristoylation is crucial for mediating protein-protein interactions and targeting proteins to cellular membranes. researchgate.net Disrupting this pathway can affect fundamental cellular processes like signal transduction and apoptosis (programmed cell death). frontiersin.orgnih.gov Investigating how a potential NMT inhibitor affects these pathways within living cells is key to understanding its biological effects.

While these fields of research are active, no studies have been published that investigate this compound in these specific contexts.

Identification and Characterization of Other Specific Enzymatic Targets

Following an extensive search of scientific literature and databases, no specific enzymatic targets for the compound this compound have been identified or characterized. Research detailing the profiling of this compound against panels of hydrolases, transferases, or any other enzyme classes is not available in the public domain.

Profiling Against a Panel of Relevant Hydrolases and Transferases

There is currently no published data available that profiles the inhibitory or substrate activity of this compound against any panel of hydrolase or transferase enzymes. Therefore, a data table of its enzymatic activity cannot be generated.

Studies of this compound in Cellular Biosynthesis Pathways

No studies have been found that investigate the effects of this compound on any cellular biosynthesis pathways. Information regarding its potential to modulate the synthesis of lipids, proteins, nucleic acids, or other cellular macromolecules is not documented in the available scientific literature.

Mechanisms of Cellular Entry and Intracellular Distribution

The mechanisms by which this compound enters cells and its subsequent distribution within intracellular compartments have not been elucidated. There are no available studies on its cellular uptake, transport, or localization.

Computational Chemistry and Molecular Modeling Applications in N Amidinomyristamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of N-Amidinomyristamide, docking simulations are primarily employed to predict its binding mode within the active site of N-myristoyltransferase (NMT). These simulations help in understanding the intermolecular interactions that stabilize the ligand-protein complex, providing a static snapshot of the binding event. The process involves generating a multitude of possible conformations of this compound within the NMT binding site and then using a scoring function to rank them based on their predicted binding affinity. nih.gov

A crucial outcome of molecular docking is the identification of key amino acid residues and specific binding pockets within the target protein that are essential for ligand recognition and binding. For NMT, the binding site is known to have distinct pockets that accommodate the myristoyl group and the peptide substrate. Docking studies of this compound would aim to map its interactions within these pockets. The long myristoyl chain of the compound is expected to occupy the hydrophobic channel that typically binds myristoyl-CoA. The amidino group, being positively charged, is hypothesized to form critical interactions. A common feature in the inhibitory mechanism of NMT is the formation of a salt bridge between a positively charged group on the inhibitor and the negatively charged C-terminus of the enzyme. nih.gov Docking simulations can confirm if the amidino group of this compound engages in such an interaction with the C-terminal carboxylate of NMT.

Furthermore, these simulations can identify other key interactions, such as hydrogen bonds and hydrophobic contacts. For instance, the amide group of the ligand might form hydrogen bonds with residues like Glycine (B1666218) in the active site, a common interaction motif for substrate and inhibitor binding in many enzymes. nih.gov The table below illustrates the types of interactions that could be identified through docking simulations of this compound with a hypothetical NMT active site.

Docking simulations also provide valuable information on the conformational changes that both the ligand and the protein may undergo upon binding. While the protein is often treated as rigid in standard docking protocols, more advanced techniques like induced-fit docking allow for flexibility in the protein's active site. This is particularly important for enzymes like NMT, which are known to exhibit conformational flexibility. The analysis of the docked poses of this compound reveals its most stable conformation when bound to the enzyme. This includes the specific torsion angles of the myristoyl chain and the orientation of the amidino group relative to the protein's functional groups. Understanding the bound conformation is critical for structure-based drug design, as it provides a template for designing new derivatives with improved binding affinity and selectivity.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com MD simulations are crucial for assessing the stability of the this compound-NMT complex predicted by docking and for exploring the conformational landscape of the complex in a more realistic, solvated environment. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

To assess the stability of the docked this compound-NMT complex, a long-duration MD simulation is typically performed. The stability is evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms from their initial positions. A stable complex will exhibit minimal fluctuations in RMSD over the course of the simulation. Furthermore, MD simulations allow for the analysis of the persistence of key intermolecular interactions identified in docking. For example, the stability of the salt bridge between the amidino group and the C-terminus of NMT can be monitored by tracking the distance between the interacting atoms throughout the simulation. The table below shows hypothetical data that could be generated from an MD simulation to assess complex stability.

| Parameter | Average Value (Hypothetical) | Fluctuation Range (Hypothetical) | Interpretation |

| Protein Backbone RMSD | 1.5 Å | ± 0.5 Å | Stable protein structure |

| Ligand Heavy Atom RMSD | 2.0 Å | ± 0.7 Å | Ligand remains bound in the active site |

| Salt Bridge Distance | 2.8 Å | ± 0.5 Å | Persistent and stable salt bridge interaction |

| Number of H-Bonds | 2-3 | ± 1 | Key hydrogen bonds are maintained |

Advanced MD techniques, such as steered molecular dynamics (SMD) or random acceleration molecular dynamics (RAMD), can be used to investigate the pathways of ligand dissociation from and association to the binding site. youtube.com These simulations can provide insights into the energy barriers and intermediate states involved in the binding and unbinding processes. For this compound, this analysis could reveal the most likely route it takes to enter and exit the NMT active site. Understanding these pathways is important for predicting the residence time of the inhibitor, a key parameter for its efficacy. The analysis might identify "gatekeeper" residues that control access to the binding pocket, which could be targeted in future drug design efforts to prolong the inhibitor's binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov In the context of this compound research, QSAR models can be developed to predict the inhibitory potency of novel, structurally related compounds against NMT. This approach is valuable for prioritizing the synthesis and testing of new derivatives, thereby accelerating the drug discovery process.

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities (e.g., IC50 values) is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, hydrophobicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com A robust QSAR model for this compound analogues could reveal which molecular features are most important for potent NMT inhibition. For example, the model might indicate that a specific length of the acyl chain or the presence of a particular substituent on the amidino group is crucial for high activity. The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal and external validation. nih.gov

In Vitro Biochemical and Cell Based Assay Methodologies for N Amidinomyristamide Research

Enzyme Activity Assays and Inhibition Profiling

Enzyme activity assays are fundamental for quantifying the inhibitory potency of compounds like N-Amidinomyristamide against NMT. These assays measure the rate of the NMT-catalyzed reaction, which involves the transfer of a myristoyl group from myristoyl-coenzyme A (Myr-CoA) to a peptide substrate. The inhibition profile is determined by measuring the reduction in enzyme activity in the presence of the inhibitor.

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric assays have been developed as safer and more high-throughput alternatives to traditional radiometric methods for studying NMT inhibitors. nih.gov These assays are typically designed for continuous or endpoint measurements in microplate formats, making them ideal for screening large compound libraries and for detailed kinetic studies. nih.govmdpi.com

A widely adopted fluorometric assay for NMT activity relies on the detection of the reaction by-product, coenzyme A (CoA-SH). nih.gov In this system, the free thiol group of the released CoA reacts with a pro-fluorescent probe, such as 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM). nih.gov This reaction produces a highly fluorescent adduct that can be monitored in real-time. The rate of fluorescence increase is directly proportional to NMT activity. When an inhibitor like this compound is present, it reduces the rate of CoA-SH production, leading to a decrease in the fluorescent signal. nih.gov This method has been successfully used to determine the half-maximal inhibitory concentration (IC₅₀) values for various NMT inhibitors. mdpi.comnih.gov

Another nonradioactive approach is an ELISA-based method. nih.gov This assay uses an analog of Myr-CoA (e.g., azido-dodecanoyl-CoA) and a FLAG-tagged peptide substrate. The resulting modified peptide is captured on an antibody-coated plate and detected using a streptavidin-peroxidase conjugate that binds to a biotin (B1667282) tag introduced via Staudinger ligation, allowing for colorimetric or chemiluminescent quantification. nih.gov

Radiometric Assays for High Sensitivity and Specificity

Radiometric assays are considered a classic and highly sensitive method for measuring NMT activity and have been instrumental in the initial characterization of NMT inhibitors. nih.govcreative-enzymes.com The most common approach involves the use of tritium-labeled myristoyl-CoA ([³H]Myr-CoA) as the lipid donor. researchgate.net

In a typical radiometric assay, NMT enzyme, a specific peptide substrate (often derived from a known myristoylated protein like c-Src), and [³H]Myr-CoA are incubated together. researchgate.netspringernature.com The enzyme catalyzes the transfer of the radiolabeled myristoyl group to the peptide. The reaction is then stopped, and the product, [³H]myristoyl-peptide, must be separated from the unreacted [³H]Myr-CoA substrate. A rapid and effective separation method involves spotting the reaction mixture onto P81 phosphocellulose paper discs. springernature.com The positively charged peptide product binds to the negatively charged paper, while the unreacted [³H]Myr-CoA is washed away. The radioactivity retained on the paper is then quantified using liquid scintillation counting, providing a direct measure of enzyme activity. springernature.com While these assays offer high sensitivity, they are discontinuous, generate radioactive waste, and are less suited for high-throughput screening compared to fluorescence-based methods. nih.gov

Kinetic Analysis of Enzyme-N-Amidinomyristamide Interactions

Kinetic analysis is crucial for understanding the mechanism and potency of the interaction between this compound and NMT. The continuous nature of fluorometric assays is particularly well-suited for these studies, allowing for the determination of key kinetic parameters. nih.gov By measuring the initial reaction velocities at various substrate and inhibitor concentrations, one can determine the IC₅₀ value, which represents the concentration of this compound required to reduce NMT activity by 50%.

For potent, tight-binding inhibitors, the IC₅₀ value can be further used to calculate the inhibitor dissociation constant (Kᵢ), which reflects the binding affinity of the inhibitor for the enzyme. nih.gov Kinetic studies have shown that many NMT inhibitors act by competing with the peptide substrate for binding to the enzyme's active site. nih.gov The analysis often involves fitting the data to models of enzyme kinetics, such as the Michaelis-Menten equation, to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For myristoyl-CoA analogues, Kᵢ values in the nanomolar range have been reported, indicating high-affinity binding. nih.gov

| Compound | Target NMT | Assay Type | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| DDD85646 | Human NMT1 | Fluorometric | 21.33 | nih.gov |

| IMP-1088 | Human NMT1 | Fluorometric | 7.61 | mdpi.com |

| Tris DBA | Murine Nmt1 | ELISA-based | 500 | researchgate.net |

| Tris DBA | Murine Nmt2 | ELISA-based | 1300 | researchgate.net |

| SC-59383 | C. albicans Nmt | Not Specified | 1450 | duke.edu |

Receptor Binding Assays Using Cell-Free and Membrane Preparations

The primary mechanism of action for this compound is the direct inhibition of the enzyme N-myristoyltransferase. Therefore, its biological activity is typically characterized using enzyme inhibition assays rather than receptor binding assays. Receptor binding assays are designed to measure the interaction between a ligand and a specific receptor, which is not the established target for this compound.

In a general context, receptor binding assays are a cornerstone of drug discovery for identifying and characterizing compounds that target cell surface or intracellular receptors. merckmillipore.com These assays typically use a radiolabeled or fluorescently tagged ligand known to bind the receptor of interest. nih.gov The assay measures the ability of a test compound to compete with the labeled ligand for binding to the receptor, which is often present in cell-free membrane preparations. A reduction in the signal from the labeled ligand indicates that the test compound has displaced it from the receptor. While this methodology is critical for many classes of drugs, it is not the standard approach for evaluating the direct activity of NMT inhibitors like this compound.

Cell-Based Assays for Functional Responses

Following in vitro biochemical characterization, cell-based assays are essential to confirm that an NMT inhibitor like this compound can engage its target in a cellular environment and elicit a functional response. These assays bridge the gap between enzymatic inhibition and cellular-level effects. nih.gov

A common method to verify on-target activity is to measure the myristoylation status of known NMT substrate proteins within cells. duke.edu One such technique is a gel mobility shift assay. Certain proteins, like the ADP-ribosylation factor (Arf), exhibit a detectable change in their migration pattern on SDS-PAGE upon N-myristoylation; the acylated form often migrates faster than the non-acylated form. duke.edu By treating cells with this compound and analyzing cell lysates by Western blot with an anti-Arf antibody, a decrease in the faster-migrating (myristoylated) band and an increase in the slower-migrating band would confirm that the compound inhibits NMT activity within the cell. duke.edu A reduction of ≥50% in the N-myristoylation of Arf has been correlated with growth arrest. duke.edu More advanced proteomic techniques can also be used to quantify changes in the myristoylation of a wide range of proteins across the entire proteome following inhibitor treatment. ebi.ac.uk

Intracellular Calcium Mobilization Studies

The direct mechanism of this compound involves the inhibition of protein acylation, which subsequently affects the localization and function of signaling proteins. springernature.com There is currently no direct evidence in the scientific literature to suggest that this compound's primary functional response involves the direct modulation of intracellular calcium mobilization.

Intracellular calcium (Ca²⁺) mobilization studies are a common cell-based functional assay used to investigate signaling pathways that involve G-protein coupled receptors (GPCRs) or ion channels. nih.gov These assays typically involve pre-loading cells with a fluorescent Ca²⁺ indicator, such as Fura-2 or Indo-1. When the cells are stimulated with a compound that triggers the release of Ca²⁺ from intracellular stores (like the endoplasmic reticulum) or influx from the extracellular space, the indicator dye binds to the free Ca²⁺, resulting in a change in its fluorescent properties. nih.gov This change is measured using a fluorometric plate reader or fluorescence microscopy to quantify the transient increase in cytosolic calcium concentration. While this is a powerful technique for assessing certain cellular responses, it is not a standard assay for characterizing the primary effects of NMT inhibitors.

| Assay Type | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Fluorometric | Detects fluorescent product formed from reaction of CoA-SH byproduct with a pro-fluorescent probe. nih.gov | Continuous, high-throughput, non-radioactive, suitable for kinetics. nih.gov | Potential for interference from fluorescent compounds or compounds reactive with thiols. nih.gov |

| Radiometric | Measures incorporation of a radiolabeled myristoyl group into a peptide substrate. researchgate.net | High sensitivity and specificity, direct measurement of product formation. nih.govcreative-enzymes.com | Discontinuous, requires radioactive materials, low-throughput, expensive. nih.gov |

| ELISA-based | Immunodetection of a tagged, acylated peptide product using an enzyme-linked antibody. nih.gov | Non-radioactive, versatile, can be used with tissue lysates. nih.gov | Discontinuous, may have lower sensitivity than radiometric assays. |

| Cell-Based (Mobility Shift) | Detects changes in the electrophoretic mobility of a substrate protein (e.g., Arf) upon inhibition of its myristoylation in cells. duke.edu | Confirms on-target activity in a cellular context, provides functional readout. duke.edu | Indirect measure of enzyme activity, requires specific antibodies, semi-quantitative. |

Gene Expression and Protein Modulation Analysis

The investigation of this compound's biological effects at the molecular level necessitates a detailed analysis of its impact on gene expression and protein modulation. These studies are fundamental to elucidating the compound's mechanism of action, identifying its cellular targets, and understanding its influence on various signaling pathways. Methodologies such as quantitative polymerase chain reaction (qPCR) and western blotting are central to this line of inquiry.

Quantitative Polymerase Chain Reaction (qPCR)

To assess the effect of this compound on the transcription of specific genes, qPCR is a widely employed technique. This method allows for the sensitive and accurate quantification of messenger RNA (mRNA) levels. For instance, in studies investigating the anti-inflammatory potential of novel compounds, researchers often examine the expression of genes encoding pro-inflammatory cytokines and adhesion molecules.

A hypothetical study on this compound could involve treating a relevant cell line (e.g., human umbilical vein endothelial cells or macrophages) with the compound before stimulation with an inflammatory agent like tumor necrosis factor-alpha (TNF-α). Following treatment, total RNA would be isolated from the cells, reverse-transcribed into complementary DNA (cDNA), and then subjected to qPCR analysis. The expression levels of target genes, such as those for Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Vascular Cell Adhesion Molecule-1 (VCAM-1), would be measured. The data is typically normalized to a housekeeping gene (e.g., GAPDH) to ensure accuracy. promega.com

Table 1: Illustrative qPCR Data on Relative Gene Expression

| Target Gene | Treatment Group | Relative mRNA Expression (Fold Change) | Standard Deviation |

|---|---|---|---|

| IL-6 | Control | 1.0 | ± 0.1 |

| TNF-α | 15.0 | ± 1.2 | |

| TNF-α + this compound | 5.0 | ± 0.5 | |

| VCAM-1 | Control | 1.0 | ± 0.2 |

| TNF-α | 20.0 | ± 1.8 | |

| TNF-α + this compound | 7.5 | ± 0.9 |

Western Blotting

To determine if the changes in gene expression translate to altered protein levels, western blotting is the standard method. This technique allows for the detection and quantification of specific proteins within a complex mixture. nih.gov The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest. nyu.edu

Continuing the hypothetical investigation of this compound's anti-inflammatory effects, cell lysates from treated and untreated cells would be prepared. These lysates would then be analyzed by western blot for key inflammatory proteins. For example, the levels of cyclooxygenase-2 (COX-2) or the phosphorylation status of proteins in the NF-κB signaling pathway, such as IκBα, could be assessed. nih.gov The intensity of the bands on the western blot, which corresponds to the amount of protein, can be quantified using densitometry.

Table 2: Example of Densitometry Analysis from a Western Blot Experiment

| Protein Target | Treatment Group | Normalized Protein Level (Arbitrary Units) | Standard Deviation |

|---|---|---|---|

| COX-2 | Control | 0.1 | ± 0.02 |

| Inflammatory Stimulus | 1.2 | ± 0.15 | |

| Inflammatory Stimulus + this compound | 0.4 | ± 0.05 | |

| Phospho-IκBα | Control | 0.05 | ± 0.01 |

| Inflammatory Stimulus | 0.9 | ± 0.1 | |

| Inflammatory Stimulus + this compound | 0.3 | ± 0.04 |

Reporter Gene Assays for Pathway Activation

Reporter gene assays are a powerful tool for studying the activation or inhibition of specific signaling pathways by a compound like this compound. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) whose expression is driven by a promoter containing response elements for a particular transcription factor. promega.com

A common application of this methodology is to investigate the effect of a compound on the NF-κB signaling pathway, which is a key regulator of inflammation. nih.govyoutube.com In this setup, cells are transfected with a plasmid containing a luciferase gene under the control of a promoter with multiple NF-κB binding sites. When the NF-κB pathway is activated, the transcription factor binds to these sites and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a substrate is proportional to the activity of the pathway.

To assess this compound's impact on this pathway, cells would be transfected with the NF-κB reporter plasmid and then treated with the compound prior to stimulation with an activating agent (e.g., TNF-α). A reduction in luciferase activity in the presence of this compound would suggest that the compound inhibits the NF-κB pathway. nih.gov Dual-luciferase reporter assay systems, which include a second reporter gene under the control of a constitutive promoter, are often used to normalize for transfection efficiency and cell viability. mdpi.com

Table 3: Hypothetical Results from an NF-κB Luciferase Reporter Assay

| Treatment Group | Relative Luciferase Units (RLU) | Standard Deviation | Pathway Inhibition (%) |

|---|---|---|---|

| Control | 100 | ± 10 | N/A |

| TNF-α | 5000 | ± 450 | 0 |

| TNF-α + this compound | 1500 | ± 200 | 70 |

High-Throughput Screening (HTS) Platform Development and Optimization

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. nyu.edu The development of a robust and reliable HTS platform is crucial for the efficient discovery of novel drug candidates.

For a compound like this compound, or for screening libraries of its analogues, an HTS assay would first need to be developed and optimized. This process involves selecting an appropriate assay format that is amenable to automation, miniaturization (typically in 96-, 384-, or 1536-well plates), and has a clear and measurable endpoint. umich.edu

For example, if the goal is to find compounds that inhibit a particular enzyme, an enzymatic assay that produces a fluorescent or luminescent signal could be adapted for HTS. The optimization phase would involve determining the optimal concentrations of enzyme and substrate, incubation times, and the tolerance of the assay to solvents in which the compounds are dissolved.

Statistical parameters are used to evaluate the quality of an HTS assay. The Z'-factor is a common metric that reflects the separation between the positive and negative controls, with a value greater than 0.5 indicating an excellent assay. The signal-to-background ratio and coefficient of variation are also important indicators of assay performance.

Table 4: Key Parameters for HTS Assay Optimization

| Parameter | Description | Acceptable Range | Example Value |

|---|---|---|---|

| Z'-Factor | A measure of the statistical effect size and an indicator of assay quality. | > 0.5 | 0.75 |

| Signal-to-Background Ratio (S/B) | The ratio of the signal from a positive control to the signal from a negative control. | > 5 | 10 |

| Coefficient of Variation (%CV) | A measure of the variability of the data points. | < 10% | 5% |

Once the assay is optimized, it can be implemented on an automated screening platform. This typically involves robotic liquid handlers, plate readers, and data analysis software to efficiently screen large compound libraries and identify "hits" for further investigation. enamine.net

Future Research Directions and Emerging Paradigms for N Amidinomyristamide

Advancements in Synthetic Chemistry for Complex N-Amidinomyristamide Derivatives

The synthesis of this compound and its analogs is an area ripe for innovation. While traditional methods for creating amide bonds can be effective, they often require harsh conditions that may not be suitable for more complex or sensitive molecular architectures. unit.nogoogle.com The development of novel synthetic strategies is crucial for generating a diverse library of this compound derivatives for structure-activity relationship (SAR) studies.

Recent progress in the synthesis of N-substituted amidines offers promising avenues. mdpi.comsciforum.net Transition metal-catalyzed approaches, such as those employing palladium or copper catalysts, have emerged as powerful tools for forming C-N bonds under milder conditions. mdpi.comsciforum.netrsc.org For instance, copper-catalyzed oxidative amination of nitriles presents a more sustainable and efficient route to N-substituted amidines. mdpi.comsciforum.net These methods could be adapted to the myristoyl scaffold of this compound, allowing for the introduction of a wide array of functional groups on the amidine moiety.

Furthermore, the development of microwave-assisted organic synthesis (MAOS) could dramatically reduce reaction times for the synthesis of related heterocyclic compounds, a strategy that could potentially be applied to the synthesis of this compound precursors. conicet.gov.ar The use of novel coupling reagents, such as N,N'-carbonyldiimidazole (CDI), has also shown promise in the preparation of fatty acid amides with good yields, particularly for N-acylamino acids. unit.no

Future synthetic endeavors will likely focus on:

Stereoselective Synthesis: Developing methods to control the stereochemistry of modifications to the myristic acid backbone.

Combinatorial Chemistry: Utilizing high-throughput synthesis to rapidly generate large libraries of this compound analogs with diverse substitutions.

Late-Stage Functionalization: Devising strategies to modify the this compound molecule in the final steps of a synthetic sequence, allowing for the introduction of sensitive functional groups or isotopic labels.

These advancements will be instrumental in creating a diverse chemical space around the this compound core, facilitating the discovery of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Integration of Advanced Biophysical Techniques for Deeper Mechanistic Insights

A thorough understanding of how this compound interacts with its biological targets at a molecular level is paramount for rational drug design. The integration of advanced biophysical techniques will be critical in elucidating these mechanisms. Given that many fatty acid amides interact with membrane proteins and lipid bilayers, techniques that can probe these interactions in a native-like environment are particularly valuable. molbiolcell.orgedinst.comfrontiersin.org

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. molbiolcell.orgnih.govnih.govmolecular-interactions.siiu.edu It can be used to quantitatively assess the binding affinity and kinetics of this compound derivatives to immobilized lipid membranes or purified membrane proteins. nih.govnih.goviu.edu This allows for the systematic evaluation of how modifications to the this compound structure affect its interaction with specific targets.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy offers unparalleled atomic-level insight into the structure, dynamics, and topology of membrane-associated molecules. rsc.orgresearchgate.netresearchgate.netrsc.orgfsu.edu By isotopically labeling either the this compound derivative or the interacting protein/lipid, ssNMR can be used to:

Determine the depth of insertion of the myristoyl chain into the lipid bilayer. researchgate.net

Identify specific amino acid residues involved in the binding interface.

Characterize conformational changes in the protein upon ligand binding.

Probe the effects of the compound on membrane order and dynamics. researchgate.net

Fluorescence Spectroscopy , coupled with the use of fluorescently labeled this compound analogs, provides a sensitive method for studying lipid-protein interactions. edinst.com Techniques such as Förster Resonance Energy Transfer (FRET) can be employed to measure distances between the ligand and specific sites on a protein, providing valuable structural constraints. creative-biostructure.com

Future biophysical studies should aim to combine these techniques to build a comprehensive model of this compound's mechanism of action. For example, SPR could be used for initial screening of a compound library, followed by in-depth structural and dynamic studies of the most promising hits using ssNMR and fluorescence spectroscopy.

Exploration of this compound as a Chemical Biology Tool for Pathway Elucidation

Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable chemical biology tools to dissect complex biological pathways. ucsf.edumdpi.comnih.gov The structural similarity of this compound to endogenous fatty acids and their amides suggests that it may be recognized and processed by cellular machinery involved in lipid metabolism and signaling. researchgate.netnih.govmdpi.comnih.govgrantome.com

Metabolic Labeling with Clickable Analogs: A powerful strategy involves the synthesis of this compound analogs bearing "clickable" functional groups, such as terminal alkynes or azides. mdpi.comnih.govresearchgate.netresearchgate.net These analogs can be introduced into cells where they are incorporated into metabolic pathways. Subsequent click chemistry with a reporter tag (e.g., a fluorophore or biotin) allows for the visualization and identification of the cellular targets and downstream metabolites of the this compound analog. mdpi.comnih.gov This approach can be used to:

Identify enzymes that metabolize this compound.

Trace the distribution of the compound within different cellular compartments and lipid species. mdpi.com

Pull down and identify protein binding partners.

Photo-Affinity Labeling: Incorporating a photo-reactive group into the this compound structure can enable the covalent cross-linking of the molecule to its binding partners upon photo-irradiation. mdpi.com Subsequent proteomic analysis can then identify these interacting proteins, providing direct evidence of target engagement in a cellular context.

The development of such chemical probes will be instrumental in moving beyond phenotypic observations to a detailed molecular understanding of the pathways modulated by this compound.

Application of Artificial Intelligence and Machine Learning in this compound Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and development. creative-biostructure.com These computational approaches can be leveraged to accelerate the discovery and optimization of novel this compound derivatives.

Predictive Modeling for Structure-Activity Relationships (SAR): Machine learning algorithms can be trained on existing data from this compound analogs to build predictive models of their biological activity. These models can then be used to:

Virtually screen large libraries of hypothetical this compound derivatives to prioritize candidates for synthesis and testing.

Identify key structural features that contribute to desired biological activity.

Predict potential off-target effects.

De Novo Drug Design: Generative AI models can be used to design novel this compound derivatives with desired properties. By learning the underlying chemical patterns of known active compounds, these models can propose new molecular structures that are likely to be effective.

The integration of AI and ML into the this compound research pipeline has the potential to significantly reduce the time and cost associated with discovering new therapeutic leads.

Potential for this compound in Investigating Fundamental Biological Processes

Fatty acid amides are increasingly recognized as an important class of signaling molecules involved in a wide range of physiological processes. researchgate.netnih.govmdpi.comnih.govoup.com this compound, as a synthetic analog, provides a unique tool to probe these processes with greater precision and control than by manipulating the levels of endogenous ligands.

Modulation of Membrane Domains: The myristoyl chain of this compound suggests a propensity to interact with and insert into cellular membranes. This raises the possibility that it could modulate the organization and dynamics of membrane microdomains, such as lipid rafts. These domains are known to be critical for the spatial and temporal regulation of cell signaling. Future research could investigate whether this compound can alter the composition and function of lipid rafts, thereby influencing the activity of raft-associated signaling proteins.

Probing Kinase and G-Protein Coupled Receptor (GPCR) Signaling: Many kinases and GPCRs are regulated by interactions with the cell membrane or by lipid messengers. This compound derivatives could be designed to selectively target these proteins at the membrane interface, providing a means to dissect the role of membrane association in their function.

Investigating Inter-Kingdom Signaling: Fatty acid amides have been implicated in communication between different organisms, such as between bacteria and their hosts. The development of this compound-based probes could help to elucidate the molecular mechanisms of this inter-kingdom signaling.

By serving as a tunable and specific chemical probe, this compound has the potential to shed new light on these and other fundamental biological processes, opening up new avenues for both basic research and therapeutic intervention.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.